5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl

Phospholipase D inhibition Isoform selectivity Cancer cell invasion

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 214770-66-8) is the HCl salt of a halogenated N-piperidinyl-benzimidazolone building block (free base CAS 58859-77-1, MF: C12H14FN3O, MW: 235.26; HCl salt MW: 271.72). It belongs to the privileged piperidinyl-benzimidazolone scaffold class, which has been validated across multiple therapeutic target families.

Molecular Formula C12H15ClFN3O
Molecular Weight 271.72 g/mol
CAS No. 214770-66-8
Cat. No. B1447117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl
CAS214770-66-8
Molecular FormulaC12H15ClFN3O
Molecular Weight271.72 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O.Cl
InChIInChI=1S/C12H14FN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H
InChIKeyKFLGSFTUPYXLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl (CAS 214770-66-8): Procurement-Relevant Identity and Scaffold Context


5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 214770-66-8) is the HCl salt of a halogenated N-piperidinyl-benzimidazolone building block (free base CAS 58859-77-1, MF: C12H14FN3O, MW: 235.26; HCl salt MW: 271.72). It belongs to the privileged piperidinyl-benzimidazolone scaffold class, which has been validated across multiple therapeutic target families [1]. The 5-fluoro substituent on the benzimidazolone ring is a critical structural variable that, when combined with appropriate amide capping groups and a chiral (S)-methyl linker, enables the synthesis of phospholipase D (PLD) isoform-selective inhibitors with low nanomolar potency [1]. Acylated derivatives of this building block have also demonstrated inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2].

Why 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl Cannot Be Interchanged With Other Halogenated or Unsubstituted Analogs


Within the piperidinyl-benzimidazolone chemical series, the identity and position of the halogen substituent on the benzimidazolone ring fundamentally dictate the potency and isoform selectivity profile of the final elaborated PLD inhibitors [1]. Published SAR demonstrates that the unsubstituted (X=H), 5-chloro, 5-bromo, 5-fluoro, and 6-fluoro congeners yield divergent PLD1 IC50 values and PLD1/PLD2 selectivity ratios when elaborated with identical linker and amide groups [1]. Furthermore, the N-piperidinyl-benzimidazolone scaffold has been optimized for distinct therapeutic targets beyond PLD—including OGG1 (DNA glycosylase) and 11β-HSD1—where subtle changes in the benzimidazolone ring substitution pattern profoundly alter target engagement [2][3]. Generic interchange with the 5-chloro or 5-bromo analog therefore risks invalidating established SAR, compromising isoform selectivity, and introducing unintended off-target pharmacology in downstream biological studies.

Quantitative Differentiation Evidence: 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl vs. Closest Halogenated and Unsubstituted Analogs


5-Fluoro-Derived PLD1 Inhibitors Surpass Unsubstituted Congeners in Potency by Up to 4.7-Fold While Delivering 140–180-Fold Isoform Selectivity

In the Lewis et al. (2009) PLD inhibitor SAR study, the 5-fluoro substituted building block elaborated with the (S)-methyl linker and trans-phenyl cyclopropane amide (compound 13g) achieved a PLD1 IC50 of 7.4 nM and a PLD2 IC50 of 1,040 nM (140-fold PLD1-selective) [1]. In contrast, the corresponding unsubstituted (X=H) congener with the identical amide cap but lacking the (S)-methyl group (compound 4) exhibited a PLD1 IC50 of 35 nM and PLD2 IC50 of 3,900 nM (111-fold selective)—representing a 4.7-fold loss in PLD1 potency [1]. Furthermore, unsubstituted compounds bearing alternative amides (e.g., 11a–11e) uniformly displayed poor PLD1 selectivity (5.1–18-fold), confirming that halogen incorporation is essential for achieving therapeutically meaningful isoform discrimination [1].

Phospholipase D inhibition Isoform selectivity Cancer cell invasion

5-Fluoro Substitution Yields an Intermediate PLD1 Selectivity Window Distinct from 5-Chloro and 5-Bromo Analogs Within the Same Chemotype

Within the identical (S)-methyl linker / trans-phenyl cyclopropane amide series, the 5-fluoro, 5-chloro, and 5-bromo congeners produce markedly different PLD1/PLD2 selectivity profiles [1]. The 5-fluoro derivative 13g exhibited PLD1 IC50 = 7.4 nM with 140-fold selectivity. The 5-chloro derivative 13k showed PLD1 IC50 = 3 nM with 240-fold selectivity, while the 5-bromo derivative 13o demonstrated the most extreme selectivity (PLD1 IC50 = 3.7 nM, PLD2 IC50 = 6,400 nM, 1,700-fold) [1]. The 5-fluoro substitution thus occupies a defined intermediate selectivity window (~140–180-fold) that is distinct from the broader ranges accessible with 5-chloro (140–250-fold) and 5-bromo (53–1,700-fold) [1]. This graded selectivity allows researchers to calibrate the degree of PLD1 versus PLD2 inhibition by selecting the appropriate halogenated building block, with 5-fluoro offering a balance of robust PLD1 potency and moderate PLD2 sparing.

Structure-activity relationship Halogen-dependent selectivity PLD1 vs PLD2

5-Fluoro Substitution Modulates PLD1 Potency and Selectivity in a Manner Not Replicated by 6-Fluoro Isomers

The position of fluorine substitution on the benzimidazolone ring critically influences PLD inhibition parameters. In the Lewis et al. (2009) study, the 6-fluoro substituted derivatives (13p, 13q) exhibited PLD1 IC50 values of 2 nM and 12 nM with selectivity ratios of 180-fold and 320-fold respectively, while the 5-fluoro derivatives (13f, 13g) showed PLD1 IC50 values of 11 nM and 7.4 nM with selectivity of 180-fold and 140-fold [1]. In the series lacking the (S)-methyl group, the 6-fluoro isomer 12i showed poor selectivity (3.2-fold) compared to 5-fluoro isomer 12c (35-fold) [1]. This demonstrates that 5-fluoro and 6-fluoro intermediates are not functionally interchangeable; each regioisomer directs the final compound toward a distinct potency-selectivity landscape, and the 5-fluoro position provides more consistent selectivity enhancement across multiple amide partners.

Regioisomeric SAR Fluorine positional effects PLD inhibitor design

C–F Bond Strength Imparts Metabolic Stability Advantage Over C–Cl and C–Br Analogs—A Class-Level Inference Supported by PLD Inhibitor PK Data

The carbon–fluorine bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the carbon–chlorine (~339 kJ/mol) and carbon–bromine (~285 kJ/mol) bonds [2]. This well-established physicochemical principle predicts that final compounds derived from the 5-fluoro building block will exhibit superior metabolic stability compared to those derived from the 5-chloro or 5-bromo analogs, particularly against cytochrome P450-mediated oxidative dehalogenation. Within the Lewis et al. (2009) PLD inhibitor series, the 5-fluoro derivatives 13f and 13g represent the only halogen-substituted members capable of achieving >100-fold PLD1 selectivity without introducing a bromine atom, which may be susceptible to metabolic debromination or photolytic cleavage in long-term in vivo studies [1]. Selection of the 5-fluoro building block therefore mitigates the risk of generating reactive metabolites or losing pharmacological activity due to metabolic cleavage of weaker C–halogen bonds during preclinical pharmacokinetic evaluation.

Fluorine medicinal chemistry Metabolic stability C–F bond dissociation energy

5-Fluoro Piperidinyl-Benzimidazolone Derivatives Engage Multiple Therapeutically Relevant Targets Beyond PLD: 11β-HSD1 and OGG1 Validation

The 5-fluoro piperidinyl-benzimidazolone scaffold is not limited to PLD inhibition. An acylated derivative (5-fluoro-1-(1-(3-methoxy-4-methylbenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) demonstrated Ki = 200 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], a target implicated in metabolic syndrome and glucocorticoid regulation. Separately, N-piperidinyl-benzimidazolone derivatives have been optimized as potent, selective inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a base excision repair enzyme validated as a cancer and inflammation target, with the lead compound TH8535 exhibiting cellular target engagement and anti-cancer efficacy [2]. While the OGG1 series utilized varied benzimidazolone substitution patterns, the conserved N-piperidinyl-benzimidazolone core—accessible via the 5-fluoro building block—underpins both the PLD and OGG1 chemotypes. In contrast, the unsubstituted building block (CAS 20662-53-7) has been predominantly described as a pharmaceutical impurity (Pimozide EP Impurity A) rather than a deliberate medicinal chemistry starting point [3].

Multi-target building block 11β-HSD1 inhibition OGG1 DNA glycosylase

Procurement-Relevant Application Scenarios for 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl


PLD1-Selective Chemical Probe Synthesis for Cancer Invasion and Metastasis Studies

Investigators synthesizing PLD1-selective inhibitors for in vitro and in vivo oncology studies should procure the 5-fluoro building block to elaborate compounds in the 13f/13g series, which deliver PLD1 IC50 values of 7.4–11 nM with 140–180-fold selectivity over PLD2 in cellular assays [1]. This selectivity window is sufficient to dissect PLD1-specific roles in cancer cell invasion, actin cytoskeleton reorganization, and phosphatidic acid signaling, without the confounding PLD2 suppression that can occur with dual inhibitors such as halopemide (PLD1 IC50 = 220 nM, PLD2 IC50 = 310 nM) [1][2]. The free piperidine NH of the building block permits straightforward acylation with the trans-phenyl cyclopropane carboxylic acid via the (S)-methyl ethylene diamino linker to generate the lead compounds described in the primary literature [1].

Halogen-Dependent SAR Expansion: Systematic Comparison of 5-F, 5-Cl, and 5-Br Congeners for PLD1 Selectivity Profiling

Medicinal chemistry teams conducting systematic SAR explorations around the piperidinyl-benzimidazolone privileged structure should procure the 5-fluoro building block alongside its 5-chloro (CAS 53786-28-0) and 5-bromo (CAS 58878-84-5) analogs to establish a complete halogen series [1]. Published data demonstrate that the 5-fluoro substitution yields PLD1 selectivity of 140–180-fold, whereas 5-chloro achieves 140–250-fold and 5-bromo spans 53–1,700-fold [1]. Parallel procurement of all three halogenated intermediates enables the research team to identify the optimal selectivity-potency balance for their specific biological context while generating internally consistent SAR datasets suitable for patent filing and publication [1].

11β-HSD1 Inhibitor Lead Generation Using the 5-Fluoro N-Piperidinyl-Benzimidazolone Core

Groups targeting 11β-hydroxysteroid dehydrogenase type 1 for metabolic disease indications can utilize the 5-fluoro building block as the central scaffold for lead optimization. A published derivative—5-fluoro-1-(1-(3-methoxy-4-methylbenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one—demonstrates Ki = 200 nM against human 11β-HSD1 [1]. The modular nature of the building block (free piperidine NH for amide coupling, 5-fluoro benzimidazolone core for target engagement) allows combinatorial variation of the N-acyl group to improve potency and selectivity. This application is not accessible with the unsubstituted analog (CAS 20662-53-7), which lacks the halogen substitution critical for optimizing target binding interactions [1].

Multi-Program Building Block Stock for Parallel Lead Optimization Across PLD, OGG1, and 11β-HSD1 Targets

Core facilities and medicinal chemistry CROs supporting multiple drug discovery programs should stock the 5-fluoro building block as a versatile synthetic intermediate capable of servicing parallel lead optimization efforts across distinct target classes [1][2][3]. The N-piperidinyl-benzimidazolone scaffold has been validated for PLD1 inhibition (IC50 7.4–11 nM) [1], OGG1 inhibition (cellular target engagement demonstrated for analogs TH5487 and TH8535) [2], and 11β-HSD1 inhibition (Ki = 200 nM) [3]. A single batch of the building block can therefore supply three independent hit-to-lead or lead optimization workflows, reducing procurement overhead and ensuring batch-to-batch consistency across programs.

Quote Request

Request a Quote for 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.